benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Description
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a secondary amine featuring a benzyl group (C₆H₅CH₂) attached to a nitrogen atom, which is further connected to a methyl-substituted pyrazole ring. The pyrazole moiety is substituted at the N1 position with a propan-2-yl (isopropyl) group.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3 |
InChI Key |
NQALGPLNPWDIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with the preparation of the pyrazole backbone. Hydrazine reacts with a 1,3-diketone, such as acetylacetone, under acidic conditions to form 4-methyl-1H-pyrazole. Cyclization is typically performed in ethanol or acetic acid at reflux (80–100°C) for 6–12 hours, yielding the pyrazole core in >75% purity.
Alkylation with Propan-2-yl Group
The pyrazole is alkylated at the 1-position using isopropyl bromide or iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step is conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 8–16 hours. The reaction proceeds via an SN2 mechanism, achieving 60–85% yields of 1-(propan-2-yl)-4-methyl-1H-pyrazole.
Benzylation of the Pyrazole Amine
The final step involves benzylation of the 4-methylpyrazole intermediate. Benzyl chloride or bromide is reacted with the amine group at the 4-position using NaH in THF at 0–25°C for 4–8 hours. This step requires strict moisture exclusion to prevent hydrolysis, with yields ranging from 50% to 70% after purification via column chromatography (ethyl acetate/hexane).
Table 1: Reaction Conditions for Multi-Step Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine, acetylacetone | Ethanol | 80°C | 12 | 75 |
| Alkylation | Isopropyl bromide, NaH | DMF | 70°C | 16 | 85 |
| Benzylation | Benzyl chloride, NaH | THF | 25°C | 8 | 70 |
Reductive Amination Approach
Reductive amination offers a streamlined alternative by condensing a pyrazole-containing aldehyde with benzylamine, followed by reduction of the intermediate imine. This method avoids the need for pre-functionalized pyrazoles.
Aldehyde Preparation
4-(Aminomethyl)-1-(propan-2-yl)-1H-pyrazole is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 4 hours. The aldehyde is isolated in 65–80% yield via distillation under reduced pressure.
Imine Formation and Reduction
The aldehyde reacts with benzylamine in methanol under acidic conditions (pH 4–5) to form an imine. Sodium cyanoborohydride (NaBH₃CN) is then added to reduce the imine to the target amine. This one-pot procedure achieves 55–75% overall yield, with purification via recrystallization from ethanol.
Key Advantages:
Catalytic Hydrogenation Methods
Recent advances in catalytic hydrogenation have enabled stereoselective synthesis of benzylamine derivatives. A patent (CN102199098B) describes the use of chiral auxiliaries and platinum/palladium catalysts to achieve high enantiomeric purity.
Chiral Auxiliary Strategy
(R)-α-Methylphenethylamine is condensed with a pyrazole ketone to form a chiral imine. Hydrogenation over Pt/C at 50–100 psi H₂ pressure yields the chiral amine intermediate, which is subsequently benzylated. This method achieves >90% enantiomeric excess (ee) and 70–80% isolated yield.
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance mixing and heat transfer. Catalyst recycling and in-line purification (e.g., simulated moving bed chromatography) reduce costs for large-scale synthesis.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Multi-Step Alkylation | Reductive Amination | Catalytic Hydrogenation |
|---|---|---|---|
| Total Steps | 3 | 2 | 3 |
| Overall Yield (%) | 50–70 | 55–75 | 60–80 |
| Stereoselectivity | None | None | >90% ee |
| Scalability | Moderate | High | High |
| Cost | Low | Moderate | High |
Optimization and Troubleshooting
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups onto the benzyl or pyrazole moieties.
Scientific Research Applications
Biological Activities
Research indicates that benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exhibits various biological activities, making it a subject of interest in medicinal chemistry:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. Its mechanism may involve the modulation of specific molecular targets related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Research
In a study evaluating the anticancer properties of this compound, researchers conducted in vitro assays on various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, with an IC50 value comparable to established chemotherapeutics. Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer cell signaling pathways .
Case Study 2: Antimicrobial Evaluation
A different investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential application in developing new antimicrobial therapies .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Phenylacetone | Aromatic ketone | Lacks pyrazole ring; different functional groups |
| Substituted Imidazoles | Heterocyclic compounds | Different heterocyclic structures; varying substituents |
| 3,5-Dimethylpyrazole | Pyrazole derivative | Lacks benzyl group; different substituents |
Mechanism of Action
The mechanism by which benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical comparisons with analogs (Table 1):
| Compound Name | Substituents | Molecular Formula (MW) | Key Properties | Biological Notes | References |
|---|---|---|---|---|---|
| Target: Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | Benzyl (C₆H₅CH₂), N1-isopropyl pyrazole | Not explicitly reported (estimated ~C₁₄H₂₀N₃, MW ~230) | Likely moderate lipophilicity due to benzyl and isopropyl groups. Amine group enhances solubility in acidic conditions. | Potential CNS or kinase-targeting activity inferred from pyrazole-amine pharmacophores. | [6] [12] |
| 2-(3-Methoxyphenyl)ethylamine | 3-Methoxyphenethyl, 3-methylpyrazole | C₁₇H₂₅N₃O (MW 287.41) | Increased polarity due to methoxy group. Methyl on pyrazole enhances steric bulk. | Improved metabolic stability vs. benzyl analogs; possible serotonin receptor modulation. | [12] |
| Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride | Methylamine, propan-2-yl-pyrazole | C₇H₁₃N₃ (MW 139.2) + HCl | High solubility (dihydrochloride salt). Compact structure with lower lipophilicity. | Predicted collision cross-section (CCS): 130.3 Ų (M+H⁺). Potential for rapid absorption. | [16] [23] |
| 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide | Trifluoromethylbenzyl, sulfonamide | C₁₈H₁₆F₃N₃O₂S (MW 395.4) | High electronegativity (CF₃, sulfonamide). Acidic proton (pKa ~10). | Enhanced protein binding affinity; kinase inhibition reported for sulfonamide derivatives. | [2] |
| 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine | 4-Isopropylbenzyl, pyrazole-5-amine | C₁₃H₁₇N₃ (MW 215.3) | Planar aromatic system; amine at pyrazole C5 position. | CAS 3524-29-6. Used in agrochemical intermediates. | [15] |
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to the methylamine derivative (), but the trifluoromethylbenzyl-sulfonamide analog () exhibits higher polarity due to its sulfonamide group.
- Solubility : The dihydrochloride salt () has superior aqueous solubility (≥50 mg/mL), whereas the target compound’s solubility is likely moderate (~1–10 mg/mL in DMSO) [23].
Biological Activity
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound with a unique structure that combines a benzyl group with a pyrazole ring and a propan-2-yl substituent. This compound has garnered attention for its potential biological activities, making it a subject of various research studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3
- Molecular Weight : 229.32 g/mol
- Structure : The compound features a benzyl moiety linked to a pyrazole ring, which is substituted with a propan-2-yl group. This unique combination contributes to its biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to significantly affect cell cycle progression and induce early apoptosis in SW620 (human colon cancer) cells by arresting them at the G2/M phase .
- The compound's cytotoxic effects were evaluated using the MTT assay, revealing IC50 values comparable to established anticancer agents .
- Enzyme Inhibition :
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated significant cytotoxicity, with the compound exhibiting an IC50 value of approximately 15 µM for SW620 cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| SW620 | 15 | Induces apoptosis, G2/M arrest |
| PC3 | 20 | Potential AChE inhibition |
| NCI-H23 | 18 | Induces cell cycle arrest |
Study 2: Enzyme Inhibition
Another investigation focused on related compounds that demonstrated AChE inhibitory activity. The study found that certain derivatives exhibited over 80% inhibition compared to standard inhibitors like donepezil. This suggests that this compound may also possess similar properties .
Q & A
Q. What are the key considerations for synthesizing benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine in a laboratory setting?
The synthesis typically involves multi-step reactions, including alkylation and nucleophilic substitution. Critical parameters include:
- Reagent selection : Use of sodium borohydride for reductive amination or palladium catalysts for cross-coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while protic solvents (e.g., ethanol) may stabilize intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. Example Reaction Pathway :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 1-(Propan-2-yl)-1H-pyrazole-4-carbaldehyde, benzylamine, NaBH4, MeOH, RT | Amine intermediate | 65–75 |
| 2 | Alkylation with methyl iodide, K2CO3, DMF, 60°C | Target compound | 50–60 |
Q. How is the structural characterization of this compound typically performed?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR confirm substituent positions and amine proton environments (e.g., δ 2.5–3.5 ppm for CH-N groups) .
- IR : Stretching frequencies at ~3300 cm (N-H) and ~1600 cm (C=N) validate functional groups .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain (e.g., dihedral angles between pyrazole and benzyl groups) .
Q. Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Bond length (C-N) | 1.45 Å |
| R-factor | <0.05 |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., ambiguous NMR splitting or unexpected IR peaks) are addressed via:
- Complementary techniques : X-ray crystallography (SHELXL) provides definitive bond connectivity, overriding ambiguous NMR assignments .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra and NMR chemical shifts for comparison .
- Isotopic labeling : N-labeled analogs clarify nitrogen environments in crowded spectra .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Byproduct reduction strategies include:
Q. Case Study :
| Condition | Byproduct (%) | Target Yield (%) |
|---|---|---|
| DMF, 80°C | 25 | 50 |
| THF, 60°C | 10 | 70 |
Q. What methodologies assess the binding affinity and selectivity of this compound toward biological targets?
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., K = 2.3 nM for kinase targets) .
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., pyrazole N-atoms coordinating Mg in ATP-binding pockets) .
- Competitive ELISA : Measures displacement of fluorescent probes (IC values <1 µM for serotonin receptors) .
Q. Binding Affinity Table :
| Target | Assay | K/IC |
|---|---|---|
| 5-HT | Competitive ELISA | 0.8 µM |
| Kinase X | SPR | 2.3 nM |
Q. How do steric effects from the propan-2-yl group influence the compound’s reactivity and bioactivity?
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM) .
- Internal standards : Deuterated analogs correct for matrix effects in biological samples .
Q. Impurity Profile :
| Impurity | Retention Time (min) | Concentration (ppm) |
|---|---|---|
| Unreacted aldehyde | 8.2 | 120 |
| Benzyl chloride | 10.5 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
